cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

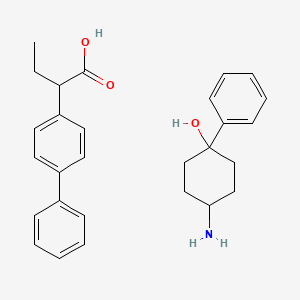

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate is a chemical compound characterized by its unique structural features, which include a cyclohexanol backbone, an amino group, and an ethyl-biphenylacetate moiety. Its molecular formula is C22H29NO2, with a CAS number of 51171-84-7. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be detailed as follows:

| Property | Description |

|---|---|

| Molecular Formula | C22H29NO2 |

| Molecular Weight | 349.48 g/mol |

| CAS Number | 51171-84-7 |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Ester |

The presence of the amino and hydroxyl groups in its structure is crucial for its biological activity, enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The compound may exhibit agonistic or antagonistic properties depending on the specific receptor or enzyme involved. Notably, studies have indicated its potential role in modulating the activity of melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuropharmacological Effects : The compound has shown promise in influencing neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent.

- Agonist Activity : It has been found to selectively activate human melanocortin receptors (hMC4R), demonstrating significant agonist potency while being inactive on hMC1R, hMC3R, and hMC5R .

Case Studies

A number of studies have explored the effects of this compound:

- Study on Melanocortin Receptors : In a study examining linear pentapeptides containing similar structural motifs, it was found that modifications to the cyclohexane core could enhance receptor selectivity and potency . This suggests that this compound may also benefit from structural optimization for improved efficacy.

- Pharmacokinetics Research : Interaction studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound. These studies typically assess absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate therapeutic potential.

Comparative Analysis

To better understand its unique properties, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cis-4-Amino-1-cyclohexanol | Cyclohexanol with amino group | Potential antidepressant activity |

| Trans-4-Amino-1-cyclohexanol | Similar structure but different stereochemistry | May exhibit different biological activity |

| 4-Amino-N,N-dimethylcyclohexanecarboxamide | Contains dimethylamine moiety | Different functional groups affecting solubility |

| 1-(2-Hydroxyethyl)-4-amino-cyclohexane | Hydroxyethyl substitution on cyclohexane | Variations in side chains altering biological activity |

This table illustrates how this compound stands out due to its biphenylacetate moiety and specific stereochemistry.

Properties

CAS No. |

51171-85-8 |

|---|---|

Molecular Formula |

C28H33NO3 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

4-amino-1-phenylcyclohexan-1-ol;2-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C16H16O2.C12H17NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11,14H,6-9,13H2 |

InChI Key |

ZWRDPQHFNWIGJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1N)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.